molecular formula C14H22N2O B13851167 3-(3-aminophenyl)-N-pentylpropanamide

3-(3-aminophenyl)-N-pentylpropanamide

Cat. No.: B13851167
M. Wt: 234.34 g/mol
InChI Key: GSBBUCGLFVFGBC-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-N-pentylpropanamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a pentyl chain through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-pentylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and pentylamine.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-aminobenzaldehyde is then reacted with pentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-pentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

3-(3-aminophenyl)-N-pentylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N-pentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-aminophenyl)-N-butylpropanamide: Similar structure but with a shorter butyl chain.

    3-(3-aminophenyl)-N-hexylpropanamide: Similar structure but with a longer hexyl chain.

    3-(4-aminophenyl)-N-pentylpropanamide: Similar structure but with the amine group in the para position.

Uniqueness

3-(3-aminophenyl)-N-pentylpropanamide is unique due to its specific substitution pattern and chain length, which can influence its physical properties and biological activity. The position of the amine group and the length of the alkyl chain can affect its solubility, binding affinity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(3-aminophenyl)-N-pentylpropanamide

InChI

InChI=1S/C14H22N2O/c1-2-3-4-10-16-14(17)9-8-12-6-5-7-13(15)11-12/h5-7,11H,2-4,8-10,15H2,1H3,(H,16,17)

InChI Key

GSBBUCGLFVFGBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CCC1=CC(=CC=C1)N

Origin of Product

United States

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